Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside
Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside
This technical guide provides an in-depth exploration of the spectroscopic characteristics of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, a key intermediate in nucleoside chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through a multi-faceted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and detailed protocols, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of a Modified Ribofuranoside
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (C9H16O4, Molar Mass: 188.22 g/mol ) is a synthetically versatile building block.[1][2] Its structure, featuring a protected diol and a deoxygenated C5 position, makes it a valuable precursor for the synthesis of modified nucleosides. These modifications are crucial in the development of antiviral and anticancer therapeutics, where alterations to the sugar moiety can enhance drug stability, bioavailability, and target specificity. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent reactions.
The synthesis of this and related compounds often starts from commercially available D-ribose.[3] A common synthetic route involves the conversion of D-ribose to methyl 2,3-O-isopropylidene-β-D-ribofuranoside, followed by activation of the 5-hydroxyl group (e.g., via tosylation) and subsequent reduction or displacement to achieve the 5-deoxy modification.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and stereochemistry.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are diagnostic of the proton's neighboring atoms.
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
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Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion.[4]
-
Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducible chemical shifts.
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Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
-
-
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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Integrate the signals to determine the relative number of protons for each resonance.
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While specific data for the title compound is not directly available in the search results, data for a very similar quaternary ammonium salt derivative provides a strong basis for interpretation.[6] The key differences will be observed at the C5 position due to the absence of the quaternary ammonium group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 | ~5.0 - 5.2 | s | - |
| H-2 | ~4.7 - 4.9 | d | ~6.0 |
| H-3 | ~4.8 - 5.0 | dd | ~6.0, ~1.5 |
| H-4 | ~4.6 - 4.8 | m | - |
| H-5 (CH₃) | ~1.2 - 1.4 | d | ~6.5 |
| OCH₃ | ~3.4 - 3.6 | s | - |
| C(CH₃)₂ | ~1.3 - 1.6 | s, s | - |
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H-1 (Anomeric Proton): The anomeric proton is expected to appear as a singlet due to the absence of a proton on the adjacent C2 in the β-anomer and the glycosidic linkage to a methoxy group. Its downfield shift is attributed to the two adjacent oxygen atoms.
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H-2 and H-3: These protons on the furanose ring are coupled to each other, resulting in doublet and doublet of doublets, respectively. The coupling constant (J₂,₃) of ~6.0 Hz is characteristic of a cis relationship between these protons, as expected for the isopropylidene-protected ribofuranose.[6]
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H-4: This proton will appear as a multiplet due to couplings with H-3 and the C5-methyl protons.
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H-5 (Methyl Group): The key feature of the 5-deoxy modification is the presence of a methyl group at the C5 position. This will appear as a doublet, being split by the H-4 proton.
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OCH₃: The methoxy group at the anomeric position will give rise to a sharp singlet.
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Isopropylidene Protons: The two methyl groups of the isopropylidene protecting group are diastereotopic and are expected to appear as two distinct singlets.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup:
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Spectrometer: A corresponding ¹³C frequency on a 400 MHz ¹H spectrometer (e.g., 100 MHz).[4]
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
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-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration (CDCl₃ triplet at 77.16 ppm).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 | ~109 - 111 |
| C-2 | ~83 - 85 |
| C-3 | ~82 - 84 |
| C-4 | ~80 - 82 |
| C-5 | ~20 - 22 |
| OCH₃ | ~55 - 57 |
| C (CH₃)₂ | ~113 - 115 |
| C(C H₃)₂ | ~24 - 27 |
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C-1 (Anomeric Carbon): The anomeric carbon is significantly downfield due to its attachment to two oxygen atoms.
-
C-2, C-3, C-4: These furanose ring carbons resonate in the typical range for sp³ carbons attached to oxygen.
-
C-5: The upfield shift of this carbon compared to a hydroxymethyl group (typically ~60-65 ppm) is a clear indicator of the deoxygenation at this position.
-
OCH₃: The methoxy carbon appears in the expected region.
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Isopropylidene Carbons: The quaternary carbon of the isopropylidene group is deshielded, while the two methyl carbons are found at a more upfield position.[6]
Caption: A generalized workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for this type of molecule.[7]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Expected Mass Spectrum
-
Molecular Ion: The exact mass of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is 188.1049 g/mol .[1] In a high-resolution mass spectrum, the following ions would be expected:
-
[M+H]⁺ = 189.1121 m/z
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[M+Na]⁺ = 211.0940 m/z
-
[M+K]⁺ = 227.0679 m/z
-
-
Fragmentation: Common fragmentation pathways for protected sugars involve the loss of small neutral molecules or cleavage of the glycosidic bond.
Caption: The core stages of a mass spectrometry experiment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
Expected IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2990 - 2850 | C-H stretch | Alkanes (CH, CH₂, CH₃) |
| 1385 - 1370 | C-H bend | Isopropyl (gem-dimethyl) |
| 1250 - 1000 | C-O stretch | Ethers, acetal |
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C-H Stretching: Strong absorptions in the 2990-2850 cm⁻¹ region are expected from the various C-H bonds in the methyl, methoxy, and isopropylidene groups.[7]
-
Absence of O-H Stretch: A key diagnostic feature will be the absence of a broad absorption band in the 3600-3200 cm⁻¹ region, confirming the absence of a hydroxyl group.
-
C-O Stretching: A complex pattern of strong bands in the "fingerprint region" (1250-1000 cm⁻¹) will be present, corresponding to the C-O stretching vibrations of the furanose ring and the acetal functionality.
-
Isopropylidene Bending: A characteristic doublet around 1385-1370 cm⁻¹ is indicative of the gem-dimethyl groups of the isopropylidene protector.
Conclusion
The spectroscopic data of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside provides a detailed and unambiguous structural fingerprint. ¹H and ¹³C NMR confirm the connectivity and stereochemistry of the furanose ring and the presence of the 5-deoxy modification. Mass spectrometry verifies the molecular weight, and IR spectroscopy confirms the presence of the expected functional groups and the absence of hydroxyl moieties. This comprehensive spectroscopic characterization is indispensable for any researcher utilizing this important synthetic intermediate in the pursuit of novel therapeutic agents.
References
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Dmochowska, B., Pellowska-Januszek, L., Sokołowska, J., & Wiśniewski, A. (2013). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o1019–o1020. [Link]
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IUCr Journals. (2013). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-[beta]-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydra. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]
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ResearchGate. (n.d.). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β... [Link]
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PubChem. (n.d.). Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside. [Link]
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SpectraBase. (n.d.). 5-Deoxy-5-iodo-2,3-o-isopropylidene-D-ribofuranose. [Link]
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Eureka. (2015, November 11). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. [Link]patent-search.com/patent/CN105037303A.en)
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